molecular formula C26H32N4O4 B10791496 (S)-1-benzoyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-oxopyrrolidine-2-carboxamide

(S)-1-benzoyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B10791496
M. Wt: 464.6 g/mol
InChI Key: BMDCMZGTPYLHAZ-QFIPXVFZSA-N
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Description

(S)-1-benzoyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its structural features, which include a benzoyl group, a methoxyphenyl piperazine moiety, and a pyrrolidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-benzoyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product. The scalability of the synthesis is crucial for industrial applications, and process optimization is typically performed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-1-benzoyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

(S)-1-benzoyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-1-benzoyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it has been shown to exhibit high binding affinity towards the 5-HT1A receptor, a type of serotonin receptor . This interaction can modulate various signaling pathways, leading to its observed pharmacological effects. The compound’s ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for central nervous system disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-benzoyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of structural features, which contribute to its distinct pharmacological profile. Its high binding affinity towards the 5-HT1A receptor and ability to cross the blood-brain barrier make it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C26H32N4O4

Molecular Weight

464.6 g/mol

IUPAC Name

(2S)-1-benzoyl-N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C26H32N4O4/c1-34-23-11-6-5-10-21(23)29-18-16-28(17-19-29)15-7-14-27-25(32)22-12-13-24(31)30(22)26(33)20-8-3-2-4-9-20/h2-6,8-11,22H,7,12-19H2,1H3,(H,27,32)/t22-/m0/s1

InChI Key

BMDCMZGTPYLHAZ-QFIPXVFZSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCNC(=O)[C@@H]3CCC(=O)N3C(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCNC(=O)C3CCC(=O)N3C(=O)C4=CC=CC=C4

Origin of Product

United States

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